>30-Fold Enhanced In Vitro Antileukemic Potency Relative to Dichloroacetate (DCA)
Anticancer agent 254 (compound 10) demonstrates >30-fold greater potency than DCA across a panel of leukemic cell lines. Representative IC50 values: in HL-60 cells, compound 10 IC50 = 0.34 ± 0.02 mM vs. DCA IC50 = 13.87 ± 1.29 mM (41-fold difference); in JVM-2 cells, compound 10 IC50 = 0.41 ± 0.03 mM vs. DCA IC50 = 11.47 ± 1.07 mM (28-fold difference) [1].
| Evidence Dimension | In vitro antileukemic potency (IC50) |
|---|---|
| Target Compound Data | 0.34–0.55 mM across leukemic cell lines (JVM-2, MAVER, MEC-1, MEC-2, HL-60) [1] |
| Comparator Or Baseline | Dichloroacetate (DCA): 8.29–13.87 mM in same cell lines [1] |
| Quantified Difference | >30-fold reduction in IC50 (HL-60: 41-fold; JVM-2: 28-fold; average ~35-fold across lines) |
| Conditions | 48-hour treatment, MTT cell viability assay, leukemic cell lines (JVM-2, MAVER, MEC-1, MEC-2, HL-60) |
Why This Matters
Enables effective antileukemic activity at sub-millimolar concentrations where DCA is inactive, supporting lower dosing and reduced nonspecific effects in preclinical models.
- [1] Trapella C, Voltan R, Melloni E, Tisato V, Celeghini C, Bianco S, Fantinati A, Salvadori S, Guerrini R, Secchiero P, Zauli G. Design, Synthesis, and Biological Characterization of Novel Mitochondria Targeted Dichloroacetate-Loaded Compounds with Antileukemic Activity. J Med Chem. 2016 Jan 14;59(1):147-56. doi: 10.1021/acs.jmedchem.5b01165. Table 1. View Source
